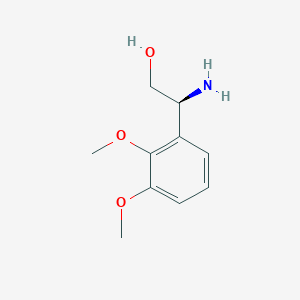![molecular formula C18H22N2O3S B13547729 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate CAS No. 1031522-02-7](/img/structure/B13547729.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a sulfanylacetate group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.
Formation of the carbamoyl intermediate: The cyanocyclohexyl intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoyl group.
Formation of the sulfanylacetate intermediate: The final step involves the reaction of the carbamoyl intermediate with 4-methylthiophenol and chloroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanocyclohexyl group can be reduced to form primary amines.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chlorophenyl)sulfanyl]acetate
- [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
1031522-02-7 |
|---|---|
Formule moléculaire |
C18H22N2O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate |
InChI |
InChI=1S/C18H22N2O3S/c1-14-5-7-15(8-6-14)24-12-17(22)23-11-16(21)20-18(13-19)9-3-2-4-10-18/h5-8H,2-4,9-12H2,1H3,(H,20,21) |
Clé InChI |
SZLGBYLPQVHDDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)OCC(=O)NC2(CCCCC2)C#N |
Solubilité |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


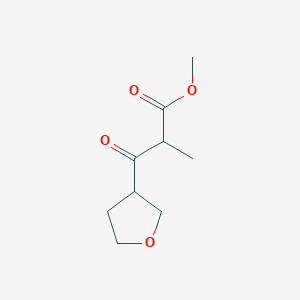
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)
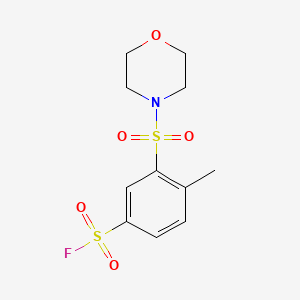
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)

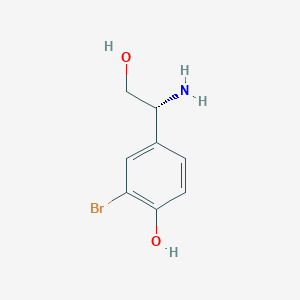
![N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine](/img/structure/B13547686.png)
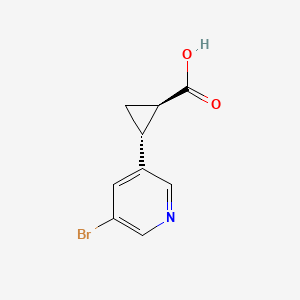
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)


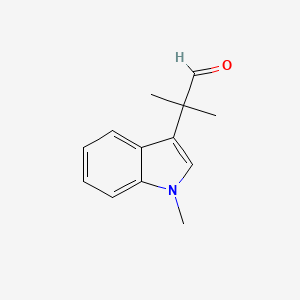
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)
